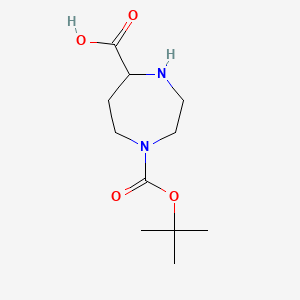

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-4-8(9(14)15)12-5-7-13/h8,12H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSYNRPMPAVSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(NCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672108 | |

| Record name | 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214824-64-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced waste generation .

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Boc deprotection is typically achieved using TFA in dichloromethane or HCl in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized in subsequent reactions .

Wissenschaftliche Forschungsanwendungen

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of amine groups.

Biology: The compound is utilized in the synthesis of biologically active molecules, including peptides and pharmaceuticals.

Medicine: It serves as a building block in the development of drug candidates and therapeutic agents.

Wirkmechanismus

The mechanism of action of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid primarily involves the protection of amine groups through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine is released, allowing for further chemical modifications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(tert-butoxycarbonyl)-1,4-diazepane-5-carboxylic acid and related compounds:

Structural and Functional Insights

Ring Size and Flexibility :

- The seven-membered diazepane ring in the target compound offers greater conformational flexibility compared to six-membered piperidine derivatives (e.g., Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate), which may influence binding affinity in biological systems.

- Smaller rings (e.g., four-membered azete in 1-[(tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid) exhibit higher ring strain, limiting their stability under harsh conditions.

Functional Group Effects :

- The carboxylic acid in the target compound allows for salt formation or amide coupling, contrasting with the thioxo group in tert-butyl 5-thioxo-1,4-diazepane-1-carboxylate, which participates in redox reactions or metal coordination.

- Boc protection universally enhances amine stability across analogs but may sterically hinder reactions in crowded environments.

Biological and Synthetic Relevance :

- 1-Benzyl-1,4-diazepan-5-one’s ketone group is pivotal in forming Schiff bases for drug candidates, whereas the target compound’s carboxylic acid is more suited for ionic interactions.

- Cesium salts (e.g., Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate) demonstrate superior solubility in organic solvents compared to free acids, a property that could be extrapolated to the target compound if converted to a salt.

Biologische Aktivität

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid, a compound characterized by its unique diazepane structure, has garnered attention for its potential biological activities. This article aims to synthesize existing research on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H15N2O4

- Molecular Weight : 201.22 g/mol

- CAS Number : 142253-55-2

- Physical State : Solid (white to almost white powder)

- Melting Point : 103.0 to 107.0 °C

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological systems. Notably, it has been studied for its potential as an anti-trypanosomal agent and its effects on cellular mechanisms.

Research indicates that compounds with a diazepane structure can interact with neurotransmitter receptors and influence cellular signaling pathways. The specific mechanism of action for this compound remains under investigation, but it is hypothesized that it may modulate neurotransmitter activity and exhibit anti-inflammatory properties.

Anti-Trypanosomal Activity

A significant area of research focuses on the compound's efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness.

| Compound | EC50 (μM) | Activity |

|---|---|---|

| This compound | 0.43 | Cidal |

| NEU-1953 | <0.03 | Cidal |

In comparative studies, the compound displayed moderate anti-trypanosomal activity with an EC50 value of 0.43 μM, indicating potential as a therapeutic agent against trypanosomiasis .

Cytotoxicity and Selectivity

The selectivity index is crucial in evaluating the safety profile of any therapeutic agent. In vitro studies have shown that the compound exhibits a cytotoxicity profile that suggests a favorable therapeutic window:

| Cell Line | TC50 (μM) | Selectivity Index |

|---|---|---|

| HepG2 | >30 | >100× EC50 |

The high TC50 value in HepG2 cells indicates a low cytotoxic effect relative to its anti-trypanosomal activity, suggesting that it may be a viable candidate for further development .

Case Study 1: Structural Modifications

A study explored various structural analogs of diazepane derivatives, including modifications to enhance solubility and potency against T. brucei. The introduction of alkyl substitutions improved both aqueous solubility and metabolic stability while maintaining anti-trypanosomal activity .

Case Study 2: Pharmacokinetics

Another investigation assessed the pharmacokinetic properties of the compound in animal models. Results indicated that the compound could achieve sufficient plasma concentrations to exert therapeutic effects without significant toxicity, highlighting its potential for further clinical development .

Q & A

Q. What are the recommended synthetic routes for introducing the tert-butoxycarbonyl (Boc) protective group into 1,4-diazepane derivatives?

The Boc group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using DMAP or triethylamine). For 1,4-diazepane systems, the reaction typically occurs at the secondary amine site to prevent undesired side reactions. Post-synthesis, purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) is critical to isolate the Boc-protected product .

Q. Which analytical techniques are essential for characterizing 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid?

Key methods include:

Q. How should researchers handle safety and storage of Boc-protected diazepane derivatives?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the Boc group. Use PPE (gloves, lab coat) and respiratory protection (e.g., P95 masks) during handling, as recommended for structurally analogous compounds .

Q. What solvent systems are optimal for recrystallizing Boc-protected heterocyclic carboxylic acids?

Ethanol/water or dichloromethane/hexane mixtures are effective for removing impurities while preserving Boc group integrity. Solvent selection should align with the compound’s polarity, as demonstrated for similar azepane derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing Boc-diazepane derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal temperatures, catalysts, and solvent polarities. For example, ICReDD’s workflow integrates computational screening to reduce experimental trial-and-error, enabling rapid identification of conditions favoring Boc-group stability .

Q. What strategies resolve contradictions between theoretical predictions and experimental yields in diazepane synthesis?

Q. How can Boc-diazepane-5-carboxylic acid serve as a precursor for drug discovery applications?

The carboxylic acid moiety allows functionalization via amide coupling or esterification for targeted bioactivity. For example, similar azepane derivatives are modified to enhance binding affinity to enzymes like proteases or kinases, guided by molecular docking studies .

Q. What methodologies assess the stability of the Boc group under varying pH conditions?

- Kinetic studies using HPLC to monitor Boc cleavage rates in buffered solutions (pH 1–12).

- Thermogravimetric analysis (TGA) to evaluate thermal stability, critical for storage and reaction planning .

Methodological Considerations

Q. How to design orthogonal experiments for optimizing diazepane ring functionalization?

Apply Taguchi or Box-Behnken designs to test variables (e.g., reaction time, solvent polarity, base strength) with minimal experimental runs. For example, a three-factor design can identify interactions between temperature and catalyst type, reducing resource expenditure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.